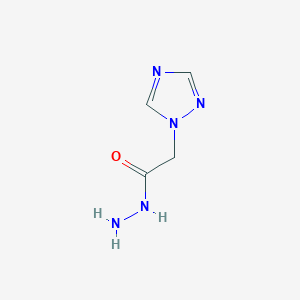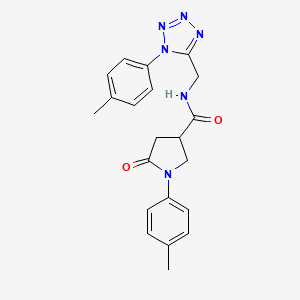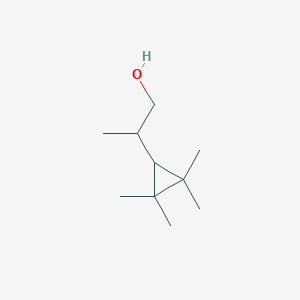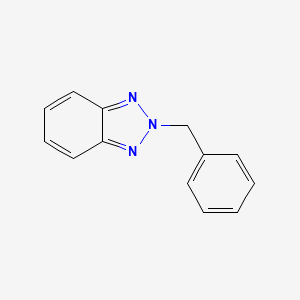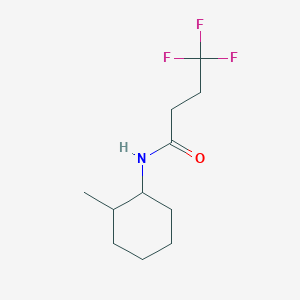
4,4,4-Trifluoro-N-(2-methylcyclohexyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trifluoro-N-(2-methylcyclohexyl)butanamide is a chemical compound that has been widely used in scientific research. It is a member of the amide family and is commonly known as TFB. This compound has gained popularity due to its unique properties and has been used in various fields of research.
Mécanisme D'action
The mechanism of action of TFB involves the inhibition of FAAH. This leads to an increase in anandamide levels, which activates the cannabinoid receptors CB1 and CB2. Activation of these receptors has been linked to various physiological processes, including pain relief, anti-inflammatory effects, and mood regulation.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of TFB have been extensively studied. It has been found to have analgesic effects, anti-inflammatory effects, and anxiolytic effects. TFB has also been found to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using TFB in lab experiments is its specificity for FAAH inhibition. This allows for the selective modulation of the endocannabinoid system without affecting other pathways. However, TFB has limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the use of TFB in scientific research. One potential application is in the treatment of neurodegenerative diseases. TFB has been found to have neuroprotective effects and may be useful in the treatment of diseases such as Alzheimer's and Parkinson's. Another potential application is in the treatment of pain and inflammation. TFB has been found to have analgesic and anti-inflammatory effects, and may be useful in the development of new pain medications. Additionally, further research is needed to fully understand the physiological effects of TFB and its potential therapeutic applications.
Conclusion:
In conclusion, 4,4,4-Trifluoro-N-(2-methylcyclohexyl)butanamide is a unique compound that has been extensively studied in scientific research. Its ability to selectively inhibit FAAH and increase anandamide levels has led to its use in various fields of research. TFB has been found to have analgesic, anti-inflammatory, anxiolytic, and neuroprotective effects, and may have potential therapeutic applications in the treatment of various diseases. Further research is needed to fully understand the potential of TFB and its future directions in scientific research.
Méthodes De Synthèse
The synthesis of TFB can be achieved through several methods. One of the most commonly used methods is the reaction of 4,4,4-trifluoro-3-oxobutanoyl chloride with 2-methylcyclohexylamine. This reaction results in the formation of TFB as a white crystalline solid. The purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
TFB has been used in various scientific research applications. It has been found to be an effective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the degradation of the endocannabinoid anandamide. Inhibition of FAAH leads to an increase in anandamide levels, which has been linked to various therapeutic effects.
Propriétés
IUPAC Name |
4,4,4-trifluoro-N-(2-methylcyclohexyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO/c1-8-4-2-3-5-9(8)15-10(16)6-7-11(12,13)14/h8-9H,2-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVKACBBIXCOMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-N-(2-methylcyclohexyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-chloro-6-fluorobenzamide](/img/structure/B2671830.png)
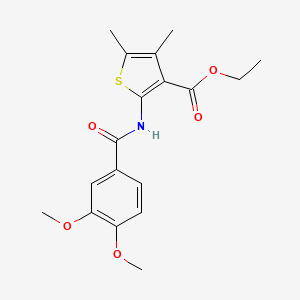
![9-(2-Chloropropanoyl)-1-oxa-3,9-diazaspiro[4.5]decan-2-one](/img/structure/B2671832.png)

![3-[(3,5-Dimethylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2671838.png)
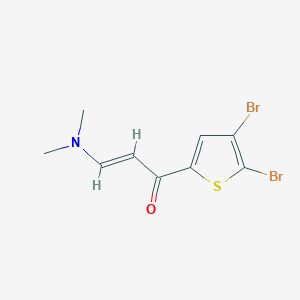
![4-(ethylsulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2671840.png)
